molecular formula C14H13F3N2O2S B607813 GSK-2881078 CAS No. 1539314-06-1

GSK-2881078

Cat. No.: B607813
CAS No.: 1539314-06-1
M. Wt: 330.33 g/mol
InChI Key: SKDVMPZQJMZEAC-SECBINFHSA-N
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Description

GSK-2881078 is a nonsteroidal selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .

Mechanism of Action

Target of Action

GSK-2881078, also known as ®-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)-1H-indole-5-carbonitrile or 47M5ZXU844, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of this compound is the androgen receptor . Androgen receptors are nuclear transcription factors that are activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .

Mode of Action

This compound acts as a partial agonist in androgenic tissues and mainly as a complete agonist in synthetic metabolic tissues . It induces AR-mediated transcriptional activation in cells, and this effect can be inhibited by the non-steroidal AR antagonist Bicalutamide .

Biochemical Pathways

The compound binds to the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows SARMs like this compound to function as potent androgenic agonists in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs such as the prostate or skin .

Pharmacokinetics

The pharmacokinetics of this compound were explored in a phase 1b study . The study evaluated the effects of CYP3A4 inhibition on the pharmacokinetics of this compound . The compound was found to have a long half-life of over 100 hours . The effect of CYP3A4 inhibition on this compound pharmacokinetics was unlikely to be of clinical significance .

Result of Action

This compound was developed for the prevention of muscle wasting and sarcopenia in elderly people . In a phase II trial, the drug was shown to be well tolerated and increased muscle strength in men with Chronic Obstructive Pulmonary Disease (COPD) . Compared with placebo, there was greater lean mass accrual with all dose levels of this compound .

Biochemical Analysis

Biochemical Properties

GSK-2881078 interacts with the androgen receptor, inducing a unique receptor conformation that allows only certain coactivator and corepressor proteins to interact . This differential activity allows this compound to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .

Cellular Effects

This compound has been shown to have a dose-dependent effect on lean mass accrual in both males and females . It influences cell function by binding to the androgen receptor, which can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the androgen receptor, inducing a unique receptor conformation . This allows it to function as a potent androgenic agonist in target tissues such as muscle and bone, but to function as antagonists, or partial agonists, in other tissues or organs .

Temporal Effects in Laboratory Settings

In a phase 1b study, this compound was administered twice daily for the first 3 days followed by once daily for up to 53 days . Over this period, this compound was generally well tolerated and no serious adverse events were reported .

Metabolic Pathways

It is known that the compound’s effects can be influenced by the inhibition of CYP3A4, an enzyme involved in drug metabolism .

Transport and Distribution

Its effects on lean mass suggest that it is effectively distributed to muscle tissues .

Subcellular Localization

As a selective androgen receptor modulator, it is likely to be found in the cytoplasm and nucleus where the androgen receptor is located .

Preparation Methods

The synthesis of GSK-2881078 involves several key steps. The starting material is typically a substituted indole, which undergoes a series of reactions including sulfonylation, nitrile formation, and trifluoromethylation. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

GSK-2881078 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

GSK-2881078 has several scientific research applications:

Comparison with Similar Compounds

GSK-2881078 is compared with other selective androgen receptor modulators such as Enobosarm, JNJ-28330835, and Ligandrol. While all these compounds target androgen receptors, this compound is unique in its specific binding affinity and the resulting pharmacological effects. It has shown a favorable safety profile and significant efficacy in increasing lean mass and muscle strength in clinical trials .

Similar compounds include:

Properties

IUPAC Name

1-[(2R)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDVMPZQJMZEAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337261
Record name 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539314-06-1
Record name GSK2881078
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539314061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2881078
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1-[(1R)-1-Methyl-2-(methylsulfonyl)ethyl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(1-(METHYLSULFONYL)PROPAN-2-YL)-4-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBONITRILE
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Record name GSK-2881078
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47M5ZXU844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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